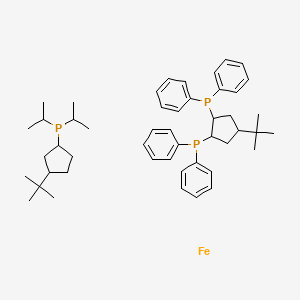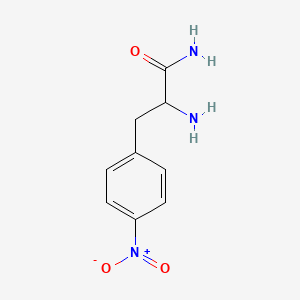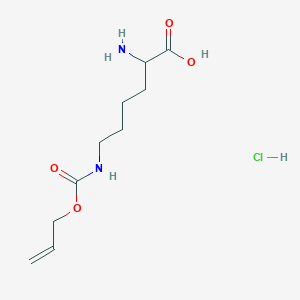
Methotrexate-d3 Tetraglutamate Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methotrexate-d3 Tetraglutamate Trifluoroacetate is a stable isotope-labeled analog of Methotrexate Tetraglutamate. It is primarily used in scientific research as a reference standard and for various analytical purposes. Methotrexate and its derivatives are known for their roles as folic acid antagonists, antitumor drugs, and antirheumatic drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methotrexate-d3 Tetraglutamate Trifluoroacetate involves the incorporation of deuterium (d3) into the Methotrexate Tetraglutamate molecule. The general synthetic route includes the following steps:
Synthesis of Methotrexate-d3:
Formation of Tetraglutamate: Methotrexate-d3 is then conjugated with four glutamic acid residues to form Methotrexate-d3 Tetraglutamate.
Trifluoroacetate Salt Formation: The final step involves converting Methotrexate-d3 Tetraglutamate into its trifluoroacetate salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methotrexate-d3 Tetraglutamate Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Various substitution reactions can occur, particularly involving the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Methotrexate-d3 Tetraglutamate Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Methotrexate and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and biological effects of Methotrexate.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Methotrexate
Mecanismo De Acción
Methotrexate-d3 Tetraglutamate Trifluoroacetate exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, such as dihydrofolate reductase (DHFR). This inhibition leads to the suppression of inflammation and the prevention of cell division. The compound targets folate-dependent enzymes and pathways, disrupting the synthesis of DNA, RNA, and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate Tetraglutamate: The non-deuterated analog of Methotrexate-d3 Tetraglutamate.
Methotrexate Triglutamate: A similar compound with three glutamic acid residues.
Methotrexate Diglutamate: Contains two glutamic acid residues.
Uniqueness
Methotrexate-d3 Tetraglutamate Trifluoroacetate is unique due to the presence of deuterium atoms, which makes it particularly useful in isotope-labeled studies. This labeling allows for precise tracking and quantification in various analytical and pharmacokinetic studies.
Propiedades
Fórmula molecular |
C28H30N4O3 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
methyl (2R)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m1/s1 |
Clave InChI |
TUQRZGWNDBXSNP-AREMUKBSSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B15286932.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15286952.png)
![2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)


![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B15286989.png)

![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B15286993.png)
![Trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B15286998.png)
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15287017.png)


